REACTION_CXSMILES
|
FC(F)(F)[C:3]([N:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][CH2:15][CH2:16][CH2:17][OH:18])=[CH:9][CH:8]=1)C)=O.C([O-])([O-])=O.[K+].[K+].O>CO>[CH3:3][NH:5][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][CH2:15][CH2:16][CH2:17][OH:18])=[CH:9][CH:8]=1 |f:1.2.3|
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The reaction was worked up quenching
|
Type
|
CUSTOM
|
Details
|
the reaction with 1× saturated NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted 4×25 ml EtOAc
|
Type
|
WASH
|
Details
|
then washed 1× water, 1× saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified 0-10% MeOH in DCM over 15 min on TEA silica 12 g
|
Duration
|
15 min
|
Name
|
|
Type
|
|
Smiles
|
CNC1=CC=C(C=C1)C#CCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |